

# Spectroscopic Profile of Butyl Formate: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **butyl formate** ( $C_5H_{10}O_2$ ), a common flavoring agent and industrial solvent. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

## **Spectroscopic Data Summary**

The empirical formula of **butyl formate** is  $C_5H_{10}O_2$ , and its molecular weight is 102.13 g/mol . The spectroscopic data presented below are consistent with its chemical structure:

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **butyl formate** provides information about the different types of protons and their neighboring environments.



| Chemical Shift<br>(δ) ppm | Multiplicity | Integration | Coupling<br>Constant (J)<br>Hz | Assignment             |
|---------------------------|--------------|-------------|--------------------------------|------------------------|
| 8.05                      | S            | 1H          | -                              | H-C(=O)-               |
| 4.07                      | t            | 2H          | 6.7                            | -O-CH2-CH2-<br>CH2-CH3 |
| 1.63                      | р            | 2H          | 6.7                            | -O-CH2-CH2-<br>CH2-CH3 |
| 1.38                      | sext         | 2H          | 7.4                            | -O-CH2-CH2-<br>CH2-CH3 |
| 0.92                      | t            | 3H          | 7.4                            | -O-CH2-CH2-<br>CH2-CH3 |

s = singlet, t = triplet, p = pentet (multiplet), sext = sextet

The carbon-13 NMR spectrum indicates the number of distinct carbon environments in the molecule.[1]

| Chemical Shift (δ) ppm | Assignment   |
|------------------------|--|
| 161.47                 | C=O  |
| 63.94                  | -O-CH <sub>2</sub> -                                   |
| 30.72                  | -O-CH <sub>2</sub> -CH <sub>2</sub> -                  |
| 19.18                  | -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - |
| 13.66                  | -CH₃   |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.



| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment           |
|--------------------------------|-----------|----------------------|
| 2962                           | Strong    | C-H stretch (alkane) |
| 1726                           | Strong    | C=O stretch (ester)  |
| 1178                           | Strong    | C-O stretch (ester)  |

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data below was obtained by Electron Ionization (EI).[1]

| m/z | Relative Intensity (%) | Assignment                                    |
|-----|------------------------|---|
| 102 | < 1                    | [M] <sup>+</sup> (Molecular ion)              |
| 57  | 100                    | [C4H9] <sup>+</sup>                           |
| 56  | ~99                    | [C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> |
| 41  | ~58                    | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> |
| 29  | ~32                    | [CHO]+ or [C <sub>2</sub> H <sub>5</sub> ]+   |
| 27  | ~28                    | [C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup> |

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like **butyl formate**.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

Sample Preparation:

• A solution of **butyl formate** is prepared by dissolving approximately 10-50 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).



- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing ( $\delta = 0.00 \text{ ppm}$ ).
- The solution is transferred to a 5 mm NMR tube.

#### Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
- ¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

## Infrared (IR) Spectroscopy

#### Sample Preparation:

- A drop of neat butyl formate liquid is placed between two salt plates (e.g., NaCl or KBr).
- The plates are gently pressed together to form a thin liquid film.

#### Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Procedure: A background spectrum of the empty salt plates is first recorded. The sample is
  then placed in the instrument's sample holder, and the sample spectrum is acquired. The
  instrument software automatically subtracts the background spectrum to produce the final IR
  spectrum of the sample.

### Mass Spectrometry (MS)

Sample Introduction and Ionization:



- **Butyl formate** is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation from any impurities.
- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI). This causes the molecules to ionize and fragment.

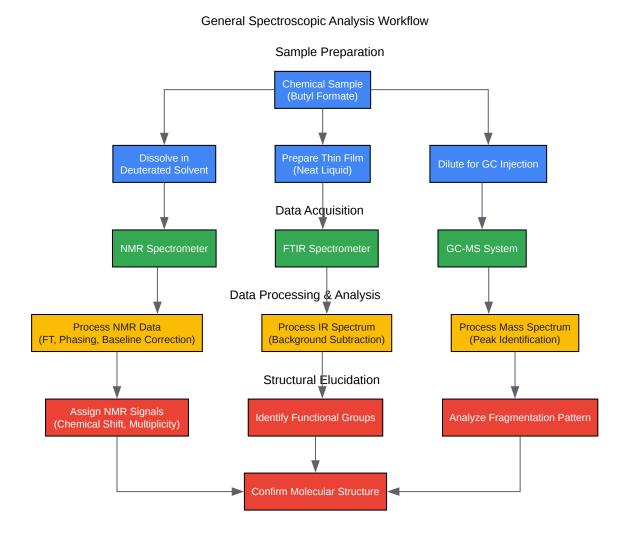
#### Data Acquisition:

- Instrument: A GC-MS system is commonly used.
- GC Parameters: A suitable capillary column (e.g., a non-polar column) is used with helium as the carrier gas. The oven temperature is programmed to ensure good separation.
- MS Parameters: The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

# Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **butyl formate**.





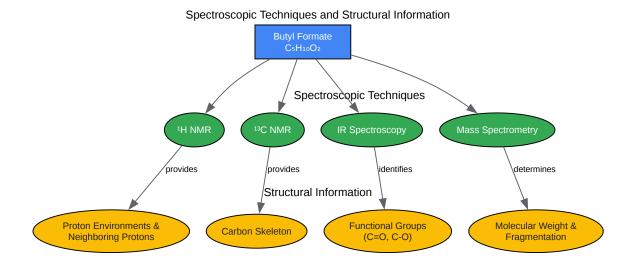
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A general workflow for spectroscopic analysis.

## **Spectroscopic Techniques and Structural Information**

This diagram illustrates the relationship between the different spectroscopic techniques and the specific structural information they provide for **butyl formate**.





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Correlation of techniques and structural data.

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### References

- 1. Butyl Formate | C5H10O2 | CID 11614 PubChem [pubchem.ncbi.nlm.nih.gov]
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